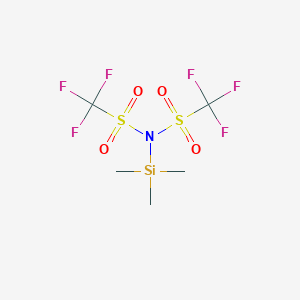

N-(Trimetilsilil)bis(trifluorometanosulfonil)imida

Descripción general

Descripción

N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide is a useful research compound. Its molecular formula is C5H9F6NO4S2Si and its molecular weight is 353.3 g/mol. The purity is usually 95%.

The exact mass of the compound N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química orgánica

La triflimida es ampliamente utilizada en química orgánica debido a su alta acidez NH, lipofilicidad, actividad catalítica y propiedades químicas específicas . Sus fuertes propiedades de atracción de electrones y baja nucleofilicidad, combinadas con su alta acidez NH, permiten utilizar la triflimida en una gran variedad de reacciones orgánicas .

Medicina

Los derivados de la triflimida han encontrado aplicaciones en medicina . Las triflamidas actúan como fuente de nitrógeno en reacciones de C-aminación (sulfonamidación), cuyos productos son bloques de construcción útiles en la síntesis orgánica .

Bioquímica

En el campo de la bioquímica, se utilizan derivados de N-trifluorometanosulfonilo . La química de la triflamida y los derivados de la triflimida ha sido objeto de varias revisiones, lo que confirma el gran interés en estos compuestos .

Catálisis

La triflimida, y especialmente sus sales, se utilizan ampliamente como catalizadores en reacciones de cicloadición, reacciones de Friedel-Crafts, reacciones de condensación y heterociclización . La trifluorometanosulfonimida es un catalizador ácido de Brønsted prometedor y es superior al triflato de escandio en acción catalítica .

Agricultura

La triflimida también ha encontrado aplicaciones en la agricultura . La revisión está dedicada a la síntesis y el uso de derivados de N-trifluorometanosulfonilo en este campo .

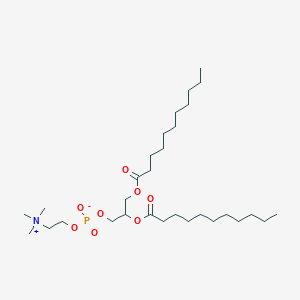

Almacenamiento de energía

LiTFSI, un derivado de la triflimida, se ha utilizado como aditivo en la síntesis de células solares de perovskita y como sal para electrolitos “solvente-en-sal” para baterías de iones de litio .

Mecanismo De Acción

Target of Action

N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide primarily targets carbonyl groups in organic compounds . The compound’s interaction with these groups is a key aspect of its function.

Mode of Action

N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide acts as a Lewis acid catalyst in various organic transformations . It complexes with carbonyl groups more effectively than other similar compounds . This interaction results in changes to the structure and reactivity of the target compounds.

Biochemical Pathways

It is known that the compound plays a role in the diels-alder reaction, a type of organic chemical reaction that combines two compounds to form a more complex one .

Pharmacokinetics

It is soluble in most common organic solvents, which suggests it may have good bioavailability .

Result of Action

The action of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide results in the formation of complex organic compounds through reactions such as the Diels-Alder reaction . This can lead to significant changes at the molecular and cellular level.

Action Environment

The action of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide can be influenced by environmental factors. For example, it is stored in an inert atmosphere and under -20°C to maintain its stability . The compound’s efficacy may also be affected by the presence of other compounds or conditions in its environment.

Propiedades

IUPAC Name |

1,1,1-trifluoro-N-(trifluoromethylsulfonyl)-N-trimethylsilylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F6NO4S2Si/c1-19(2,3)12(17(13,14)4(6,7)8)18(15,16)5(9,10)11/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIRNWUYOYIGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F6NO4S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451929 | |

| Record name | TMS Triflimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82113-66-4 | |

| Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82113-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TMS Triflimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

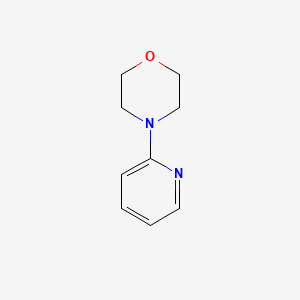

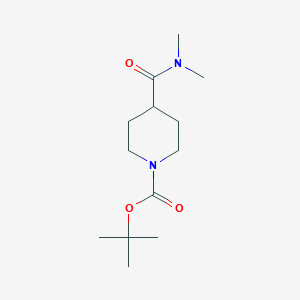

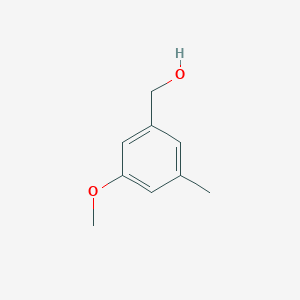

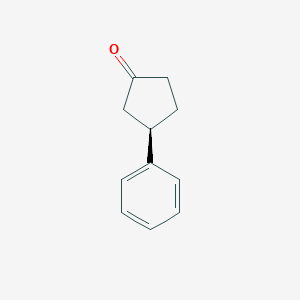

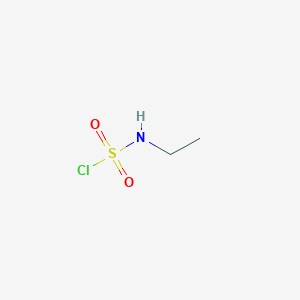

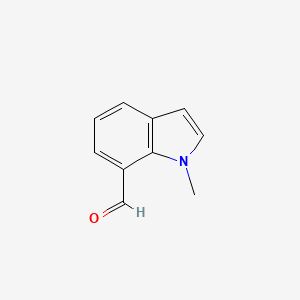

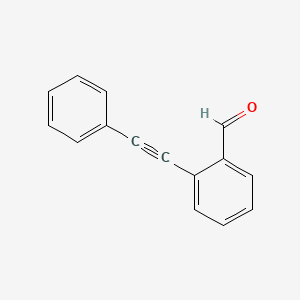

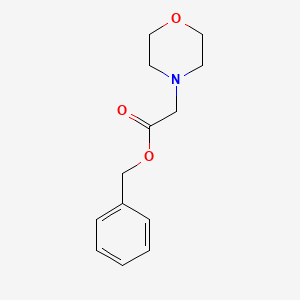

Feasible Synthetic Routes

Q1: How does TMSNTf2 act as a catalyst in polymerization reactions?

A1: TMSNTf2 acts as a highly effective Lewis acid catalyst in group transfer polymerization (GTP) reactions. [, , , ] This catalytic activity stems from its ability to activate carbonyl groups in monomers like methacrylates and acrylates. [, , ] The activated monomers are then susceptible to nucleophilic attack by silyl ketene acetals, initiating the polymerization process. [, ] TMSNTf2 allows for controlled polymerization, yielding polymers with well-defined molecular weights and narrow dispersity. [, ]

Q2: What are the advantages of using TMSNTf2 over other catalysts like trimethylsilyl triflate (TMSOTf) in organic synthesis?

A2: While both TMSNTf2 and TMSOTf can activate carbonyl groups, studies have shown that TMSNTf2 exhibits superior performance in certain reactions. [, ] This enhanced reactivity is attributed to the presence of two trifluoromethanesulfonyl groups in TMSNTf2, making it a stronger Lewis acid compared to TMSOTf. [, ]

Q3: Can TMSNTf2 be used for synthesizing complex polymer architectures?

A3: Yes, the "living" nature of TMSNTf2-catalyzed GTP allows for the synthesis of complex polymer architectures. [, , ] For instance, researchers have successfully synthesized star-shaped poly(methyl methacrylate) (PMMA) with controlled arm numbers using TMSNTf2. [] Additionally, block copolymers with different acrylate monomers have been prepared by sequential GTP using TMSNTf2, highlighting its versatility in polymer synthesis. []

Q4: Beyond polymerization, what other reactions benefit from TMSNTf2's reactivity?

A4: TMSNTf2 has proven effective in facilitating the formation of quaternary stereogenic centers, a challenging task in organic synthesis. [] Specifically, it catalyzes the semi-pinacol rearrangement of epoxy silyl ethers generated through a 1,2-addition reaction. [] This method enables the creation of complex polycyclic scaffolds, mimicking natural product-like structures, from simpler fragments. []

Q5: Are there any limitations to using TMSNTf2 in synthesis?

A5: While generally effective, TMSNTf2's reactivity can be influenced by the specific monomers and reaction conditions. For example, GTP of tert-butyl acrylate (tBA) and 2-(dimethylamino)ethyl acrylate (DMAEA) using TMSNTf2 proved challenging, indicating potential limitations with sterically hindered or highly polar monomers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.